molecular formula C13H14F3NO4S B256524 Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate

Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate

Cat. No. B256524
M. Wt: 337.32 g/mol
InChI Key: CSKGDJUOULHKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate, also known as TNTPSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate exerts its biological effects through the inhibition of specific enzymes, such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). By inhibiting these enzymes, Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate can modulate various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to exhibit potent anti-cancer activity in vitro and in vivo, and has also been found to possess anti-inflammatory and anti-oxidant properties. Additionally, Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to modulate the immune system and enhance the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is its high potency and selectivity towards specific enzymes, which allows for precise modulation of cellular processes. However, Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate also has limitations, such as its potential toxicity and instability under certain conditions.

Future Directions

There are several future directions for research on Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate, including the development of more potent and selective analogs, the exploration of its potential applications in other fields, such as agriculture and environmental science, and the investigation of its mechanisms of action at the molecular level. Additionally, the use of Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate as a tool for the study of epigenetic modifications and protein-protein interactions holds great promise for future research.

Synthesis Methods

Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate can be synthesized through a multi-step process involving the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with tert-butyl bromoacetate in the presence of a base. The resulting product is then purified using column chromatography to obtain Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate in high yield and purity.

Scientific Research Applications

Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been explored as a potential drug candidate for the treatment of cancer and other diseases. In material science, Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been employed as a probe for the study of enzyme activity and protein function.

properties

Product Name

Tert-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate

Molecular Formula

C13H14F3NO4S

Molecular Weight

337.32 g/mol

IUPAC Name

tert-butyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate

InChI

InChI=1S/C13H14F3NO4S/c1-12(2,3)21-11(18)7-22-10-5-4-8(13(14,15)16)6-9(10)17(19)20/h4-6H,7H2,1-3H3

InChI Key

CSKGDJUOULHKRV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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